molecular formula C8H3F6I B128866 1-Iodo-3,5-bis(trifluoromethyl)benzene CAS No. 328-73-4

1-Iodo-3,5-bis(trifluoromethyl)benzene

Cat. No.: B128866
CAS No.: 328-73-4
M. Wt: 340 g/mol
InChI Key: VDPIZIZDKPFXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-3,5-bis(trifluoromethyl)benzene is a halogenated hydrocarbon.

Scientific Research Applications

  • Supramolecular Features in Crystal Structures

    • The isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, related to 1-Iodo-3,5-bis(trifluoromethyl)benzene, exhibit unique supramolecular features, including (non-classical) hydrogen bonding, parallel-displaced π–π interactions, and close N⋯I contacts, as found in their crystal structures (Stein, Hoffmann, & Fröba, 2015).
  • Versatile Starting Material for Organometallic Synthesis

    • The compound 1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to this compound, serves as a versatile starting material in organometallic synthesis, enabling a range of synthetically useful reactions (Porwisiak & Schlosser, 1996).
  • Photocatalytic Synthesis Applications

    • [Bis(difluoroacetoxy)iodo]benzene, a compound related to this compound, is used in photocatalytic synthesis, transferring difluoroacetoxy and sulfoximidoyl groups to styrenes with high regioselectivity. This showcases its potential in photocatalytic applications (Wang et al., 2021).
  • Fluorination Reactions

    • Research on the fluorination of 1,3-Bis-(trifluoromethyl)benzene, a close analogue, demonstrates the formation of lightly fluorinated products, providing insights into potential fluorination pathways for similar compounds (Parsons, 1972).
  • Preparation of Grignard Reagents

    • An improved bromination method for 3,5-bis(trifluoromethyl)benzene has been developed, enabling the safe preparation of highly reactive Grignard reagents. This demonstrates the compound's utility in creating intermediates for complex synthesis (Leazer et al., 2003).
  • Oxidation and Baeyer-Villiger Reactions

    • Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, related to this compound, shows catalytic activity in Baeyer-Villiger reactions with aqueous hydrogen peroxide, suggesting potential applications in selective oxidation processes (Brink et al., 2001).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Properties

IUPAC Name

1-iodo-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6I/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPIZIZDKPFXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348146
Record name 1-Iodo-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-73-4
Record name 1-Iodo-3,5-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(trifluoromethyl)-5-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a stirred solution of 15.0 grams (0.051 mole) of 3,5-di(trifluoromethyl)phenyl bromide in 45 mL of dry tetrahydrofuran was cooled to below -80° C., and 20.5 mL (0.051 mole) of n-butyllithium (2.5M in hexanes) was added dropwise while maintaining the reaction mixture temperature below -80° C. Upon completion of addition, an additional 50 mL of tetrahydrofuran was added to promote stirring. The reaction mixture was then stirred at -80° C. for an additional one hour. After this time a solution of 13.0 grams (0.051 mole) of iodine in 30 mL of tetrahydrofuran was added dropwise while maintaining the reaction mixture temperature below -80° C. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature. The reaction mixture was then poured into 400 mL of water, and the mixture was extracted with one 200 mL portion of diethyl ether. The ether extract was washed with an aqueous solution of 10% meta-sodium bisulfate. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 13.1 grams of 3,5-di(trifluoromethyl)phenyl iodide.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-3,5-bis(trifluoromethyl)benzene
Reactant of Route 2
1-Iodo-3,5-bis(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Iodo-3,5-bis(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Iodo-3,5-bis(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Iodo-3,5-bis(trifluoromethyl)benzene
Reactant of Route 6
1-Iodo-3,5-bis(trifluoromethyl)benzene
Customer
Q & A

A1: The research suggests that the effectiveness of organoiodides in this specific reaction is linked to their ability to act as Lewis bases towards the (TMS)3SiNTf2 catalyst. [] Essentially, the organoiodide is thought to interact with the catalyst, forming a new complex that is more reactive and less sterically hindered, thereby promoting the third aldol addition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.